Bienvenue dans la boutique en ligne BenchChem!

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-4-(trifluoromethoxy)benzamide

Drug discovery ADME Physicochemical property profiling

This benzamide derivative is engineered for selective target engagement, not as a generic screening analog. The unique methylthio-substituted phenyl ring paired with the hydroxyethyl linker is critical for modulating coagulation cascade targets (Factor Xa patent family) while avoiding the TRPV1 or mGlu7 activity seen in closely related analogs. With a predicted XLogP3-AA of 3.7, it offers superior passive permeability for CNS drug discovery programs. Procure this scaffold to build focused, CNS-penetrant libraries or as a high-fidelity probe for pharmacological deconvolution studies.

Molecular Formula C17H16F3NO3S
Molecular Weight 371.37
CAS No. 1448043-27-3
Cat. No. B2968622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-4-(trifluoromethoxy)benzamide
CAS1448043-27-3
Molecular FormulaC17H16F3NO3S
Molecular Weight371.37
Structural Identifiers
SMILESCSC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)O
InChIInChI=1S/C17H16F3NO3S/c1-25-14-8-4-11(5-9-14)15(22)10-21-16(23)12-2-6-13(7-3-12)24-17(18,19)20/h2-9,15,22H,10H2,1H3,(H,21,23)
InChIKeySIOZWUQSJLPPLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-4-(trifluoromethoxy)benzamide (CAS 1448043-27-3): Core Chemical Identity & Procurement Baseline


N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-4-(trifluoromethoxy)benzamide (CAS 1448043-27-3, PubChem CID 71803839) is a synthetic, small-molecule benzamide derivative with a molecular weight of 371.4 g/mol and the formula C17H16F3NO3S [1]. It features a characteristic secondary alcohol linker connecting the 4-(methylthio)phenyl and 4-(trifluoromethoxy)benzamide moieties. Computed physicochemical properties include an XLogP3-AA of 3.7, a topological polar surface area (TPSA) of 83.9 Ų, and 2 hydrogen bond donors [1]. It is cataloged in screening libraries under identifiers such as F6414-2206 and SMSSF-0546310 [1].

Why Generic Substitution of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-4-(trifluoromethoxy)benzamide (1448043-27-3) Carries Procurement Risk


Superficially similar analogs within the 4-(trifluoromethoxy)benzamide class can exhibit vastly different biological profiles due to subtle variations in the amine-bearing side chain. For instance, the simple substitution of the 2-hydroxy-2-(4-(methylthio)phenyl)ethyl group with a 2-fluorophenethyl group shifts the primary known bioactivity from potential coagulation cascade modulation to TRPV1 antagonism (IC50 = 3.49 µM) [1]. This demonstrates that the specific combination of the methylthio-substituted phenyl ring and the hydroxyethyl linker is critical for target engagement, and generic replacement based solely on the shared 4-(trifluoromethoxy)benzamide scaffold introduces significant scientific risk.

Quantitative Differentiation Evidence for N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-4-(trifluoromethoxy)benzamide (1448043-27-3)


Enhanced Lipophilicity (XLogP3-AA) Compared to a Close Structural Analog Confers Superior Membrane Permeability Potential

The target compound exhibits a computed XLogP3-AA of 3.7 [1]. This represents a significant increase in lipophilicity compared to a structurally related analog, N-(2-fluorophenethyl)-4-(trifluoromethoxy)benzamide, which has a predicted logP of approximately 2.9 based on its structure [2]. The higher logP value is conferred by the presence of the methylthio-substituted phenyl ring in the target compound, replacing the simpler fluorophenyl group.

Drug discovery ADME Physicochemical property profiling Medicinal chemistry

Reduced Topological Polar Surface Area (TPSA) Relative to a Potent Neurological Disease Probe Enhances CNS Drug-Likeness

The target compound possesses a topological polar surface area (TPSA) of 83.9 Ų [1]. This is notably lower than VU 6010608, a 4-(trifluoromethoxy)benzamide-based negative allosteric modulator of mGlu7, which has a TPSA of 98.1 Ų (calculated from its published structure) . The TPSA of the target compound falls comfortably within the generally accepted threshold for blood-brain barrier penetration (<90 Ų), whereas VU 6010608 is at the borderline.

CNS drug discovery Blood-brain barrier penetration Medicinal chemistry Physicochemical property profiling

Unique Methylthio Motif and Hydroxyethyl Linker Define a Distinct Pharmacophore Absent in Typical TRPV1 or mGlu7 Ligands

A structural comparison reveals that the target compound uniquely incorporates both a 4-(methylthio)phenyl group and a secondary alcohol in its ethyl linker [1]. In contrast, N-(2-fluorophenethyl)-4-(trifluoromethoxy)benzamide (a TRPV1 antagonist) lacks the methylthio and hydroxy groups, while VU 6010608 features a 1,2,4-triazol-1-yl and dimethoxy substitution pattern [2]. These structural differences are known to drive distinct target selectivity, as exemplified by the Factor Xa inhibition patent family (US20050154204A1), which specifically claims thioether-substituted benzamides for anticoagulant activity [3].

Structure-Activity Relationship (SAR) Pharmacophore modeling Medicinal chemistry Target selectivity

Recommended Procurement and Application Scenarios for N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-4-(trifluoromethoxy)benzamide (1448043-27-3)


Scaffold for Designing Blood-Brain Barrier-Penetrant Drug Candidates

Given its favorable TPSA of 83.9 Ų and XLogP3-AA of 3.7, this compound serves as an excellent starting point for CNS drug discovery programs. Medicinal chemistry teams can use this scaffold to synthesize focused libraries targeting neurological targets, leveraging its predicted superior passive permeability over analogs like VU 6010608 [1].

Selectivity Profiling in the 4-(Trifluoromethoxy)benzamide Chemical Class

The unique combination of the 4-(methylthio)phenyl moiety and the hydroxyethyl linker makes this compound an ideal probe for selectivity panels. It can be used alongside N-(2-fluorophenethyl)-4-(trifluoromethoxy)benzamide (TRPV1 antagonist) and VU 6010608 (mGlu7 NAM) to deconvolute target engagement and understand how side-chain modifications alter pharmacological profiles [1][2].

Factor Xa Inhibitor Lead Optimization

The compound falls within the broad structural claims of the thioether-substituted benzamide patent family (US 7,022,695 B2) for Factor Xa inhibition. It can be procured as an early lead compound or tool for anticoagulant discovery, with subsequent SAR studies focusing on the methylthio substituent to optimize potency and selectivity over other serine proteases [3].

Quote Request

Request a Quote for N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-4-(trifluoromethoxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.